molecular formula C12H10FN7OS B12222822 6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol

6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B12222822
M. Wt: 319.32 g/mol
InChI Key: UJKKFCDMTSDLNR-UHFFFAOYSA-N
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Description

6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a hydroxyl group, and a sulfanyl group linked to a tetrazole ring. The fluorophenyl group attached to the tetrazole ring adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between azides and nitriles.

    Substitution Reactions: The fluorophenyl group is introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the tetrazole and pyrimidine rings through a sulfanyl bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and tetrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorophenyl and tetrazole groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: A simpler analog with similar core structure but lacking the tetrazole and fluorophenyl groups.

    5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Another compound with a similar functional group arrangement but different core structure.

Uniqueness

6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is unique due to the combination of the pyrimidine, tetrazole, and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10FN7OS

Molecular Weight

319.32 g/mol

IUPAC Name

4-amino-2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H10FN7OS/c13-7-1-3-8(4-2-7)20-10(17-18-19-20)6-22-12-15-9(14)5-11(21)16-12/h1-5H,6H2,(H3,14,15,16,21)

InChI Key

UJKKFCDMTSDLNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N)F

Origin of Product

United States

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